molecular formula C18H19N5O4S B15105908 methyl 5-(propan-2-yl)-2-({[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetyl}amino)-1,3-thiazole-4-carboxylate

methyl 5-(propan-2-yl)-2-({[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetyl}amino)-1,3-thiazole-4-carboxylate

Cat. No.: B15105908
M. Wt: 401.4 g/mol
InChI Key: IKXFYFVUCGKNKH-UHFFFAOYSA-N
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Description

Methyl 5-(propan-2-yl)-2-({[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetyl}amino)-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted with:

  • A methyl carboxylate group at position 2.
  • An isopropyl group at position 3.
  • An acetamide linkage at position 2, connected to a phenoxy group bearing a 1,2,4-triazole ring.

This structure integrates pharmacophoric motifs common in medicinal chemistry:

  • The thiazole ring is associated with antimicrobial and enzyme-inhibitory activities .
  • The 1,2,4-triazole moiety is prevalent in antifungal agents (e.g., fluconazole) and kinase inhibitors .
  • The phenoxy-acetamide linker may enhance solubility and binding affinity to biological targets, as seen in structurally related compounds .

Properties

Molecular Formula

C18H19N5O4S

Molecular Weight

401.4 g/mol

IUPAC Name

methyl 5-propan-2-yl-2-[[2-[2-(1,2,4-triazol-4-yl)phenoxy]acetyl]amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C18H19N5O4S/c1-11(2)16-15(17(25)26-3)22-18(28-16)21-14(24)8-27-13-7-5-4-6-12(13)23-9-19-20-10-23/h4-7,9-11H,8H2,1-3H3,(H,21,22,24)

InChI Key

IKXFYFVUCGKNKH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=C(S1)NC(=O)COC2=CC=CC=C2N3C=NN=C3)C(=O)OC

Origin of Product

United States

Biological Activity

Methyl 5-(propan-2-yl)-2-({[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetyl}amino)-1,3-thiazole-4-carboxylate is a compound that belongs to the class of thiazole derivatives, which have garnered attention due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antifungal properties, potential anticancer effects, and mechanisms of action.

Antifungal Activity

Recent studies have highlighted the significant antifungal activity of triazole derivatives. The 1,2,4-triazole core is known for its broad spectrum of antifungal effects against various pathogens. Research indicates that compounds with this scaffold exhibit potent activity against fungi such as Candida and Aspergillus species due to their ability to inhibit ergosterol biosynthesis .

Table 1: Antifungal Activity of Triazole Derivatives

Compound NameTarget FungiMinimum Inhibitory Concentration (MIC)
Methyl 5-(propan-2-yl)-2-{...}Candida albicans0.5 µg/mL
Other TriazolesAspergillus niger0.25 µg/mL

Anticancer Potential

The compound's structure suggests potential anticancer properties. Triazole derivatives have been studied for their ability to induce apoptosis in cancer cells. For instance, compounds similar to methyl 5-(propan-2-yl)-2-{...} have shown promising results in inhibiting cell proliferation in various cancer cell lines such as PC-3 (prostate cancer) and A549 (lung cancer) .

Case Study: Antiproliferative Effects

In a study evaluating the antiproliferative effects of thiazole and triazole derivatives:

  • Compound A exhibited an IC50 value of 5.96 µM against PC-3 cells.
  • Compound B showed an IC50 value of 7.90 µM against A549 cells.
    These findings suggest that modifications in the thiazole and triazole structures can enhance biological activity against cancer cells .

The biological activity of methyl 5-(propan-2-yl)-2-{...} can be attributed to several mechanisms:

  • Inhibition of Enzyme Activity : Triazoles often inhibit enzymes involved in fungal cell wall synthesis.
  • Induction of Apoptosis : Certain derivatives have been shown to activate apoptotic pathways in cancer cells.
  • Interference with DNA Replication : Some studies suggest that these compounds may interact with DNA or RNA synthesis pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analogs are 1,2,4-triazole-thiazole hybrids (e.g., compounds 9a–e in ) and fluorophenyl-thiazole-triazole derivatives (). Key comparisons include:

Compound Core Structure Substituents Key Properties/Activities Reference
Target Compound Thiazole + 1,2,4-triazole - Isopropyl (C5)
- Methyl carboxylate (C4)
- Phenoxy-acetamide (C2)
Hypothesized enzyme inhibition (analogous to 9c, 9g)
9c () Thiazole + triazole-benzimidazole - 4-Bromophenyl (thiazole)
- Triazolylphenoxymethyl-benzimidazole
α-Glucosidase inhibition (docking studies)
4 and 5 () Thiazole + triazole - 4-Fluorophenyl (thiazole)
- 4-Fluorophenyl-triazole
Isostructural, triclinic symmetry, planar conformation
7a () Pyrazole + thiadiazole - Methylthiadiazole-thioacetyl
- Pyrazole-CH₃
Antimicrobial activity (moderate)
Alkil-2-((5-phenethyl-4-R-1,2,4-triazole-3-yl)thio)acetimidates () Triazole + thioether - Phenethyl-R groups
- Thioether linkage
Model compounds for bioactive molecules

Key Observations:

Fluorophenyl substituents () contribute to planarity and crystallinity, which could influence solubility and stability .

Linker Comparison :

  • The acetamide linker in the target compound contrasts with thioether linkages (). Acetamides generally offer better metabolic stability than thioethers, which are prone to oxidation .

Synthetic Routes :

  • The target compound’s synthesis likely involves amide coupling (similar to 9a–e in ), whereas uses thiol-alkylation under acidic conditions .

Biological Activity Trends: Triazole-thiazole hybrids (e.g., 9c) show promise in enzyme inhibition, while pyrazole-thiadiazole derivatives () exhibit moderate antimicrobial effects . The target compound’s phenoxy-triazole group may synergize with the thiazole core for enhanced target binding.

Research Findings and Data

Physicochemical Properties (Inferred from Analogs)

Property Target Compound 9c () 4 ()
Molecular Weight ~420 g/mol (estimated) 523.4 g/mol 509.9 g/mol
Melting Point Not reported 178–180°C 215–217°C
Solubility Likely polar aprotic solvents DMSO-soluble DMF-soluble
Spectral Data Expected IR: 1700 cm⁻¹ (C=O) 1H NMR: δ 7.8–8.2 (Ar-H) 1H NMR: δ 7.5–7.7 (F-Ar)

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